molecular formula C13H10N2O B027608 N-(2-Oxazolyl)-1-naphthylamine CAS No. 100381-97-3

N-(2-Oxazolyl)-1-naphthylamine

Cat. No. B027608
M. Wt: 210.23 g/mol
InChI Key: QPVKBSBPGROOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Oxazolyl)-1-naphthylamine, also known as ONA, is a chemical compound that belongs to the class of heterocyclic compounds. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. ONA has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.

Mechanism Of Action

N-(2-Oxazolyl)-1-naphthylamine exerts its inhibitory effect on PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and Ca2+, which are the two key activators of PKC. As a result, N-(2-Oxazolyl)-1-naphthylamine inhibits the downstream signaling pathways of PKC, which are involved in cell growth, differentiation, and apoptosis.

Biochemical And Physiological Effects

N-(2-Oxazolyl)-1-naphthylamine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. N-(2-Oxazolyl)-1-naphthylamine has also been shown to modulate the expression of various genes involved in cell growth and apoptosis. Furthermore, N-(2-Oxazolyl)-1-naphthylamine has been reported to enhance the immune response by stimulating the production of cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).

Advantages And Limitations For Lab Experiments

N-(2-Oxazolyl)-1-naphthylamine has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which makes it an excellent tool for studying the role of PKC in various cellular processes. Moreover, N-(2-Oxazolyl)-1-naphthylamine has been shown to be effective in inhibiting the growth of cancer cells, which makes it a promising candidate for developing anticancer drugs. However, N-(2-Oxazolyl)-1-naphthylamine has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Moreover, N-(2-Oxazolyl)-1-naphthylamine has been reported to be toxic to some normal cells, which may limit its use in certain experiments.

Future Directions

N-(2-Oxazolyl)-1-naphthylamine has several potential future directions for scientific research. One possible direction is to develop N-(2-Oxazolyl)-1-naphthylamine-based drugs for cancer treatment. N-(2-Oxazolyl)-1-naphthylamine has been shown to be effective in inhibiting the growth of various cancer cell lines, and it has the potential to be used in combination with other chemotherapeutic agents to enhance their efficacy. Another possible direction is to study the role of PKC in other cellular processes, such as neuronal function and cardiovascular disease. N-(2-Oxazolyl)-1-naphthylamine can be used as a tool to study the specific role of PKC in these processes. Moreover, the development of new N-(2-Oxazolyl)-1-naphthylamine analogs with improved solubility and selectivity could lead to the discovery of new PKC inhibitors with enhanced efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-(2-Oxazolyl)-1-naphthylamine involves the condensation of 2-aminobenzophenone with glyoxal in the presence of an acid catalyst. The resulting product is then cyclized with hydroxylamine to form N-(2-Oxazolyl)-1-naphthylamine. The purity of the synthesized N-(2-Oxazolyl)-1-naphthylamine can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(2-Oxazolyl)-1-naphthylamine has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-Oxazolyl)-1-naphthylamine has also been shown to enhance the cytotoxicity of chemotherapeutic agents, such as doxorubicin and cisplatin, in cancer cells. Moreover, N-(2-Oxazolyl)-1-naphthylamine has been reported to induce apoptosis in cancer cells by activating the caspase pathway.

properties

CAS RN

100381-97-3

Product Name

N-(2-Oxazolyl)-1-naphthylamine

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

N-naphthalen-1-yl-1,3-oxazol-2-amine

InChI

InChI=1S/C13H10N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-9H,(H,14,15)

InChI Key

QPVKBSBPGROOBY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC=CO3

Other CAS RN

100381-97-3

synonyms

N-(2-Oxazolyl)-1-naphthylamine

Origin of Product

United States

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